[(6-chloropyridin-3-yl)methyl](methyl){2-nitro-2-[(2E)-1,3-thiazinan-2-ylidene]ethyl}amine
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Overview
Description
The compound is also known as 3-[(6-chloropyridin-3-yl)methyl]-1,3-thiazolidin-2-imine . It has a molecular weight of 227.72 . The IUPAC name is 3-((6-chloropyridin-3-yl)methyl)thiazolidin-2-imine .
Synthesis Analysis
Imidacloprid, a similar compound, is reduced by activated Fe in concentrated HCl to obtain a dis-nitro imidacloprid . This process is characterized by IR, PMR, and LC-MS/MS spectral analysis . Various methods of homogeneous and heterogeneous catalytic hydrogenations have been reported .Molecular Structure Analysis
The InChI code for the compound is 1S/C9H10ClN3S/c10-8-2-1-7(5-12-8)6-13-3-4-14-9(13)11/h1-2,5,11H,3-4,6H2 .Chemical Reactions Analysis
Photolysis in water gives 6-chloronicotinaldehyde, N-methylnicotinic acid amide, 1-(6-chloro-3-pyridinyl)methyl-2-imidazolinone, and 6-chloro-3-pyridylmethylethylenediamine which are identified as main degradates together with a complex mixture of degradation products .Physical And Chemical Properties Analysis
The compound has a predicted boiling point of 236.9±25.0 °C and a predicted density of 1.149±0.06 g/cm3 .Scientific Research Applications
Synthesis of 2,6-disubstituted pyridin-3-yl C-2′-deoxyribonucleosides
This compound is used in the synthesis of 2,6-disubstituted pyridin-3-yl C-2′-deoxyribonucleosides through chemoselective transformations of bromo-chloropyridine C-nucleosides . This process involves the Heck coupling of bromo-chloro-iodopyridines with TBS-protected deoxyribose glycal .
Insecticidal Activities
The compound has been used in the synthesis of novel pyridylpyrazole derivatives, which have shown significant insecticidal activities . For example, compounds 5b, 5c, and 6b showed 100% insecticidal activities against the oriental armyworm (Mythimna separata) at 200mg/L .
Fungicidal Activities
The compound has also been used in the synthesis of novel pyridylpyrazole derivatives, which have shown significant fungicidal activities . Compounds 7a-g, which contained an acylguanidine linker, showed favorable antibacterial activity against B. cinerea . In particular, compounds 7d and 7f showed 97.5% inhibitory activities against B. cinerea at 50mg/L .
Larvicidal Activities
The compound has been used in the synthesis of 1,3,4-oxadiazole derivatives, which have shown excellent larvicidal activity against not only lepidoptera but also diptera and homoptera .
Future Directions
There is a patent that mentions amine derivatives which contain a 6-chloro-3-pyridyl group and have a carboxyl group on the nitrogen atom, as well as the fungicidal activities and insecticidal activities thereof . This suggests potential future directions for research and development of similar compounds.
properties
IUPAC Name |
(2E)-N-[(6-chloropyridin-3-yl)methyl]-N-methyl-2-nitro-2-(1,3-thiazinan-2-ylidene)ethanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClN4O2S/c1-17(8-10-3-4-12(14)16-7-10)9-11(18(19)20)13-15-5-2-6-21-13/h3-4,7,15H,2,5-6,8-9H2,1H3/b13-11+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTMGNBFBODNDAR-ACCUITESSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CN=C(C=C1)Cl)CC(=C2NCCCS2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(CC1=CN=C(C=C1)Cl)C/C(=C\2/NCCCS2)/[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.82 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[(6-chloropyridin-3-yl)methyl](methyl){2-nitro-2-[(2E)-1,3-thiazinan-2-ylidene]ethyl}amine |
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